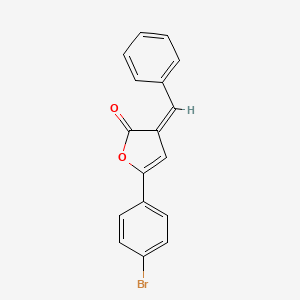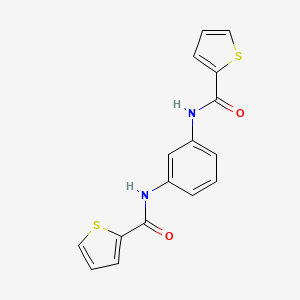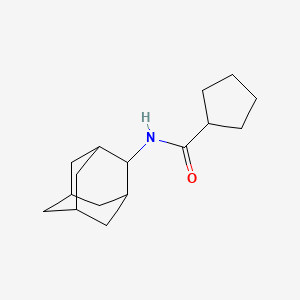![molecular formula C14H18N2O6S B5716106 methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MSB is a glycine transporter type 1 (GlyT1) inhibitor, which means it can affect the levels of glycine in the brain.
Mécanisme D'action
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate works by inhibiting GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the levels of glycine in the brain, which can have a positive effect on several conditions. Glycine is an important neurotransmitter that plays a role in regulating brain activity and has been linked to several neurological conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glycine in the brain, which can have several biochemical and physiological effects. Glycine is involved in the regulation of brain activity, and increased levels of glycine can have a positive effect on several neurological conditions. This compound has also been shown to have analgesic effects, which may be due to its ability to affect the levels of glycine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has several advantages for lab experiments, including its high purity and stability. However, this compound is a relatively new compound, and more research is needed to fully understand its effects and potential limitations.
Orientations Futures
There are several future directions for research on methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, including its potential use in the treatment of neurological conditions such as schizophrenia, depression, and pain management. This compound may also have potential as a treatment for drug addiction and improving cognitive function. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound.
Méthodes De Synthèse
The synthesis of methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate involves several steps, starting with the reaction of 4-(4-morpholinylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with glycine methyl ester to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been studied for its potential therapeutic effects in several areas, including schizophrenia, depression, and pain management. In animal studies, this compound has been shown to increase the levels of glycine in the brain, which can have a positive effect on these conditions. This compound has also been studied for its potential use in treating drug addiction and improving cognitive function.
Propriétés
IUPAC Name |
methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-21-13(17)10-15-14(18)11-2-4-12(5-3-11)23(19,20)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULYVCOIBMONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)



![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)




![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)